molecular formula C14H15N3O2 B4501739 2-(1,3-benzodioxol-5-yl)-N-isopropylpyrimidin-4-amine

2-(1,3-benzodioxol-5-yl)-N-isopropylpyrimidin-4-amine

Cat. No.: B4501739
M. Wt: 257.29 g/mol
InChI Key: GHLITKLSMBHSIR-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-N-isopropylpyrimidin-4-amine is a useful research compound. Its molecular formula is C14H15N3O2 and its molecular weight is 257.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 257.116426730 g/mol and the complexity rating of the compound is 300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Insecticidal and Antibacterial Potential : A study by Deohate & Palaspagar (2020) explored the synthesis of pyrimidine linked pyrazole heterocyclics, demonstrating their potential for insecticidal and antimicrobial activities.
  • Corrosion Inhibition in Steel : Research by Ashassi-Sorkhabi, Shaabani, & Seifzadeh (2005) found that certain pyrimidine derivatives, including benzylidene-pyrimidin-2-yl-amine, act as effective corrosion inhibitors for mild steel in hydrochloric acid solution.
  • Antimicrobial and Cytotoxic Activities : Noolvi et al. (2014) investigated 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines, revealing their good antibacterial activity and cytotoxic properties (Noolvi et al., 2014).

Structural and Theoretical Studies

  • Crystal Structure and DFT Studies : Murugavel et al. (2014) conducted a detailed analysis of the crystal structure and electronic properties of a related pyrimidine compound, contributing to the understanding of its biological activity (Murugavel et al., 2014).

Application in Chemistry

  • Synthesis of Hybrid Compounds : Guo et al. (2019) synthesized inorganic-organic hybrid compounds using isopolymolybdate and multidentate N-donor molecules, demonstrating the versatility of pyrimidine derivatives in chemical synthesis (Guo et al., 2019).
  • Palladium-Catalyzed Carbonylative Synthesis : A study by Mancuso et al. (2017) reported on a novel approach to synthesize benzimidazopyrimidinones, showcasing the utility of pyrimidine derivatives in organic synthesis (Mancuso et al., 2017).

Antitumor, Antifungal, and Antibacterial Applications

  • Synthesis and Bioactivities of Pyrazole Derivatives : Titi et al. (2020) synthesized and evaluated pyrazole derivatives, identifying pharmacophore sites for antitumor, antifungal, and antibacterial activities (Titi et al., 2020).
  • Antibacterial Activity of Sulfonamide Derivatives : Research by Aziz‐ur‐Rehman et al. (2015) synthesized sulfonamide derivatives of 1,3-Benzodioxol-5-amine, examining their moderate antibacterial activity (Aziz‐ur‐Rehman et al., 2015).

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-propan-2-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-9(2)16-13-5-6-15-14(17-13)10-3-4-11-12(7-10)19-8-18-11/h3-7,9H,8H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLITKLSMBHSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC=C1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.